6-Bromoquinoxaline-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

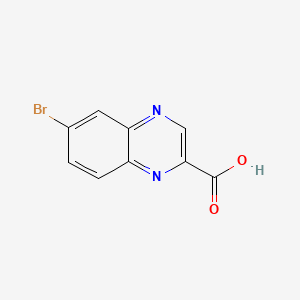

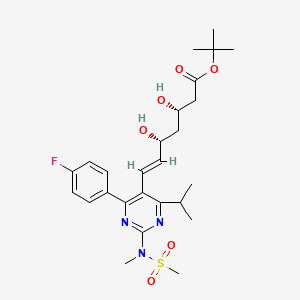

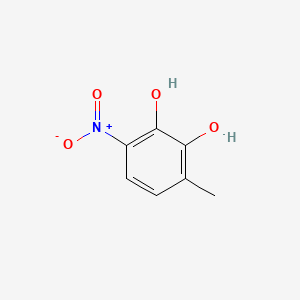

6-Bromoquinoxaline-2-carboxylic Acid is a biochemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05200 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 251.95300 .Scientific Research Applications

Photolabile Protecting Groups : 6-Bromoquinoxaline derivatives, like 8-bromo-7-hydroxyquinoline, are used as photolabile protecting groups for carboxylic acids. These compounds exhibit high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in biological applications (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents : The synthesis of 2-Aryl-6-substituted quinolines, including bromoquinoline derivatives, has applications as fluorescent brightening agents. These compounds have been studied for their potential use in enhancing the brightness and whiteness of materials (Rangnekar & Shenoy, 1987).

Labeling Reagents in HPLC Analysis : 6-Bromoquinoxaline derivatives are used as labeling reagents in high-performance liquid chromatography (HPLC) for the analysis of biologically active carboxylic acids. These reagents help in the fluorescent detection and separation of compounds like fatty acids and bile acids (Gatti, Cavrini, & Roveri, 1992).

Synthesis of Antibacterial Compounds : Quinoxaline derivatives, including 6-Bromoquinoxaline, are involved in the synthesis of compounds with antibacterial activity. These compounds are synthesized and evaluated for their potential to act against various bacterial strains, contributing to the development of new antibiotics (Kumar et al., 2014).

Pharmaceutical Applications : The synthesis of peptide derivatives of quinoxaline compounds, such as 1,2-Dihydro-3-Methyl-2-Oxoquinoxaline-6-Carboxylic Acid, reveals their potential in antimicrobial, antifungal, and antiviral applications. These compounds are evaluated for their efficacy against various pathogens, contributing to pharmaceutical research (Chaudhary, Kumar, & Tarazi, 2016).

Safety and Hazards

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

It is known that many bioactive compounds can have broad effects on various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies at the molecular, cellular, and system levels .

Properties

IUPAC Name |

6-bromoquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQBDSYRCUORBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709034 |

Source

|

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103596-11-8 |

Source

|

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?

A: The research demonstrates that this compound significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to this compound, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584589.png)

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)